2-(Cyclopropylmethoxy)phenylboronic acid 2-(Cyclopropylmethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1050510-36-5
VCID: VC1776346
InChI: InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2
SMILES: B(C1=CC=CC=C1OCC2CC2)(O)O
Molecular Formula: C10H13BO3
Molecular Weight: 192.02 g/mol

2-(Cyclopropylmethoxy)phenylboronic acid

CAS No.: 1050510-36-5

Cat. No.: VC1776346

Molecular Formula: C10H13BO3

Molecular Weight: 192.02 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethoxy)phenylboronic acid - 1050510-36-5

Specification

CAS No. 1050510-36-5
Molecular Formula C10H13BO3
Molecular Weight 192.02 g/mol
IUPAC Name [2-(cyclopropylmethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2
Standard InChI Key FWFQJSWJLZPMAL-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1OCC2CC2)(O)O
Canonical SMILES B(C1=CC=CC=C1OCC2CC2)(O)O

Introduction

2-(Cyclopropylmethoxy)phenylboronic acid is an organoboron compound characterized by its boronic acid functional group and a phenyl ring substituted with a cyclopropylmethoxy group. Its molecular formula is C10H13BO3C_{10}H_{13}BO_3, and it is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its role in forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Key Identifiers:

  • IUPAC Name: 2-(Cyclopropylmethoxy)phenylboronic acid

  • Molecular Formula: C10H13BO3C_{10}H_{13}BO_3

  • Molecular Weight: 192.02 g/mol

  • InChI Key: FWFQJSWJLZPMAL-UHFFFAOYSA-N

  • Physical Form: Powder

  • Purity: Typically ≥95% .

Hazard Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P280, P305+P351+P338 .

Applications in Organic Synthesis

2-(Cyclopropylmethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl and aryl-alkyl frameworks. These frameworks are prevalent in pharmaceuticals, agrochemicals, and materials science.

Key Applications:

  • Pharmaceutical Synthesis:

    • Used to create biologically active molecules with cyclopropane substructures, which often exhibit improved pharmacokinetic properties.

    • Cyclopropane rings contribute to metabolic stability and unique electronic properties in drug candidates .

  • Material Science:

    • Employed in the synthesis of polymers and advanced materials requiring precise aromatic substitution patterns.

  • Chemical Research:

    • Serves as an intermediate for synthesizing derivatives with potential applications in medicinal chemistry.

Example Reaction:

In Suzuki coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and base to form a new C-C bond:

\text{Ar-B(OH)_2 + Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{byproducts}

Synthesis of 2-(Cyclopropylmethoxy)phenylboronic Acid

The synthesis involves multiple steps starting with commercially available precursors:

  • Preparation of Cyclopropylmethanol:

    • Cyclopropane derivatives are synthesized via cyclopropanation reactions.

  • Etherification:

    • Cyclopropylmethanol reacts with phenol derivatives under basic conditions to form the cyclopropylmethoxy group.

  • Borylation:

    • The phenol derivative undergoes borylation using boron reagents such as bis(pinacolato)diboron or boron trihalides to introduce the boronic acid group.

Table 2: General Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)
EtherificationCyclopropylmethanol, NaOH, Phenol~85
BorylationBis(pinacolato)diboron, Pd catalyst~90

Potential Uses:

  • Development of enzyme inhibitors targeting serine proteases.

  • Exploration as building blocks for bioactive molecules .

Safety and Handling

Given its classification under GHS07 (Warning), proper safety measures must be observed when working with this compound:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Avoid inhalation or contact with skin and eyes .

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